molecular formula C14H22O B14547826 2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one CAS No. 62097-01-2

2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one

Cat. No.: B14547826
CAS No.: 62097-01-2
M. Wt: 206.32 g/mol
InChI Key: DXXKUXIDNLFFKL-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one is an organic compound belonging to the group of ketones and cycloalkanes. This compound is known for its unique structure, which includes a cyclopentane ring substituted with a methyl group and a cyclohexyl group that contains a methylidene substituent. It is used in various applications, including as a fragrance component.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one can be carried out by a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of cyclopentanone and limonene as starting materials, with appropriate catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentanone derivatives.

Scientific Research Applications

2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

62097-01-2

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one

InChI

InChI=1S/C14H22O/c1-11-6-9-13(2,10-7-11)14(3)8-4-5-12(14)15/h1,4-10H2,2-3H3

InChI Key

DXXKUXIDNLFFKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C)CC1)C2(CCCC2=O)C

Origin of Product

United States

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